molecular formula C10H12N4O2 B2530237 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione CAS No. 890091-79-9

4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

Cat. No. B2530237
CAS RN: 890091-79-9
M. Wt: 220.232
InChI Key: JABGUZODAZFOCH-UHFFFAOYSA-N
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Description

The compound “4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of six carbon atoms) with an amino group (NH2) attached. It also contains a 1,2,4-triazolidine-3,5-dione group, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, with additional oxygen atoms double-bonded to two of the carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the aminophenyl and triazolidine-dione groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminophenyl group would likely contribute to the compound’s aromaticity, while the triazolidine-dione group could introduce some polarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amino group in the aminophenyl part of the molecule could potentially participate in various reactions, such as condensation reactions or acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .

Scientific Research Applications

Triazole Derivatives and Antiseizure Activity

Triazoles, including 1,2,4-triazole derivatives, have gained significant interest in medicinal chemistry due to their diverse properties and bioactivities. 1,2,4-Triazole and its derivatives have been identified as key motifs in medicinal chemistry and have demonstrated potential value in the field of antiseizure therapeutics. Extensive research over the past two decades has highlighted the promising role of 1,2,4-triazole-containing compounds as antiseizure agents. The systematic review conducted by Wang, Quan, and Liu (2022) emphasizes the distinct niche occupied by triazoles in heterocyclic chemistry and their potential development as antiseizure drugs for clinical use, indicating a significant area of scientific research for 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione and its related structures (Wang, Quan, & Liu, 2022).

Catalytic Synthesis and Biological Activity of Aminopyridines

Aminopyridines are extensively studied heterocyclic compounds due to their significant biological activities. They exhibit a variety of pharmacological activities, drawing attention from researchers to explore their potential. A study by Orie, Duru, and Ngochindo (2021) reviews the synthesis, complexation, and biological activities of aminopyridine derivatives, highlighting their importance in developing compounds with high bioactivity and lesser toxicity. This research suggests potential applications for compounds related to 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione in the synthesis of biologically active molecules (Orie, Duru, & Ngochindo, 2021).

Pharmacokinetics and Toxicology of Novel Psychoactive Compounds

While not directly related to 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione, the research conducted by Gibbons (2012) provides insight into the basic chemistry, pharmacokinetics, and toxicology of novel psychoactive compounds. This review discusses the challenges in evaluating the harm of these compounds due to a lack of literature on their chemistry and pharmacology. Understanding the broader context of novel psychoactive substances may offer insights into the research and development of compounds like 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione, especially in areas related to their pharmacological and toxicological profiles (Gibbons, 2012).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-(4-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABGUZODAZFOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

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